molecular formula C5H6FN3O2 B010260 1-(2-Fluoroethyl)-2-nitroimidazole CAS No. 104613-88-9

1-(2-Fluoroethyl)-2-nitroimidazole

货号: B010260
CAS 编号: 104613-88-9
分子量: 159.12 g/mol
InChI 键: FFFKRGOPUSSLNU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(2-Fluoroethyl)-2-nitroimidazole, also known as this compound, is a useful research compound. Its molecular formula is C5H6FN3O2 and its molecular weight is 159.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitro Compounds - Nitroimidazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Tumor Hypoxia Imaging

Radiopharmaceutical Development
1-(2-Fluoroethyl)-2-nitroimidazole derivatives have been developed as radiopharmaceuticals for positron emission tomography (PET) and single-photon emission computed tomography (SPECT). For instance, [18F]fluoroetanidazole ([18F]FETA) has been evaluated for its potential to serve as a PET marker for tumor hypoxia. Studies demonstrated that [18F]FETA shows selective retention in hypoxic tumor cells compared to normoxic conditions, making it a promising candidate for clinical imaging applications .

Case Study: Biodistribution and Imaging
In vivo studies using [18F]FETA on various tumor models, such as MCF-7 and HT1080 xenografts, revealed a strong correlation between the uptake of the radiotracer and the level of hypoxia within the tumors. The biodistribution studies indicated that [18F]FETA was stable in plasma and effectively visualized tumors within 30-60 minutes post-injection, highlighting its utility in clinical settings .

Radiosensitization in Cancer Therapy

Mechanism of Action
The compound's ability to accumulate in hypoxic regions allows it to act as a radiosensitizer. By selectively targeting these areas, this compound can enhance the efficacy of radiation therapy. It has been suggested that its use in conjunction with radiotherapy could improve treatment outcomes for tumors that exhibit significant hypoxia .

Research Findings
Studies have indicated that nitroimidazole derivatives can increase the sensitivity of cancer cells to radiation by inducing oxidative stress under hypoxic conditions. This mechanism has been explored in various cancer types, demonstrating enhanced tumor control rates when combined with traditional radiotherapy .

Data Tables

Compound Application Mechanism Reference
This compoundTumor Hypoxia ImagingSelective retention in hypoxic tissues
[18F]FETAPET ImagingAccumulation based on oxygen levels
Nitroimidazole DerivativesRadiosensitizationEnhances radiation effects in hypoxic tumors

属性

CAS 编号

104613-88-9

分子式

C5H6FN3O2

分子量

159.12 g/mol

IUPAC 名称

1-(2-fluoroethyl)-2-nitroimidazole

InChI

InChI=1S/C5H6FN3O2/c6-1-3-8-4-2-7-5(8)9(10)11/h2,4H,1,3H2

InChI 键

FFFKRGOPUSSLNU-UHFFFAOYSA-N

SMILES

C1=CN(C(=N1)[N+](=O)[O-])CCF

规范 SMILES

C1=CN(C(=N1)[N+](=O)[O-])CCF

Key on ui other cas no.

104613-88-9

同义词

1-(2-fluoroethyl)-2-nitroimidazole
1-FENIM

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。